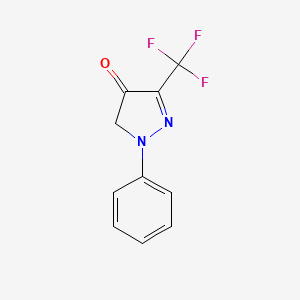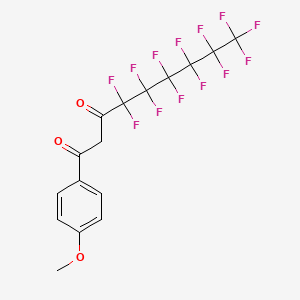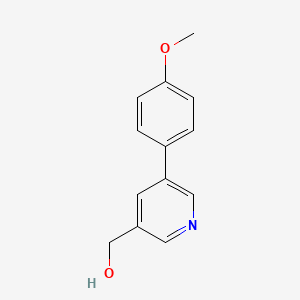
(5-(4-Methoxyphenyl)pyridin-3-yl)methanol
説明
(5-(4-Methoxyphenyl)pyridin-3-yl)methanol is an organic compound that features a pyridine ring substituted with a methoxyphenyl group and a methanol group
作用機序
Target of Action
Related compounds have shown activity against various targets, suggesting that this compound may also interact with similar targets .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyridine derivatives .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, suggesting that this compound may have similar effects .
Result of Action
Related compounds have shown various cellular effects, suggesting that this compound may have similar effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methoxyphenyl)pyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Methoxyphenyl Group: This step involves the coupling of a 4-methoxyphenyl group to the pyridine ring.
Addition of the Methanol Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can undergo substitution reactions where the methoxy group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles, and other electrophilic reagents.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(5-(4-Methoxyphenyl)pyridin-3-yl)methanol has several applications in scientific research:
類似化合物との比較
(5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of a methanol group.
(4-(4-Methoxyphenyl)pyridin-3-yl)methanol: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness: (5-(4-Methoxyphenyl)pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
[5-(4-methoxyphenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13-4-2-11(3-5-13)12-6-10(9-15)7-14-8-12/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZWQVHNKWXKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285092 | |
| Record name | 5-(4-Methoxyphenyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887974-21-2 | |
| Record name | 5-(4-Methoxyphenyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887974-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate](/img/structure/B3043550.png)
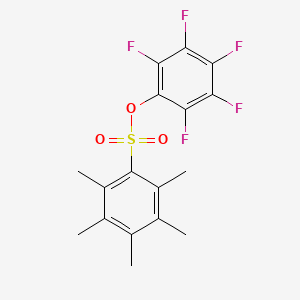
![[1-(2-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3043553.png)

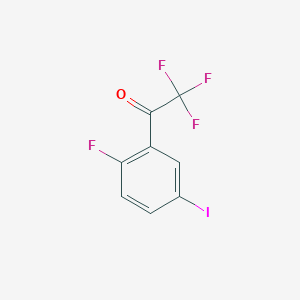
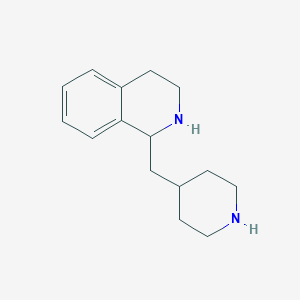
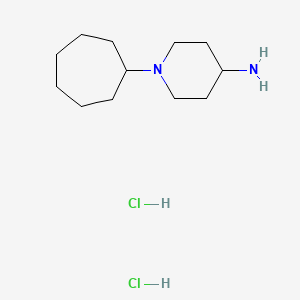
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3043562.png)
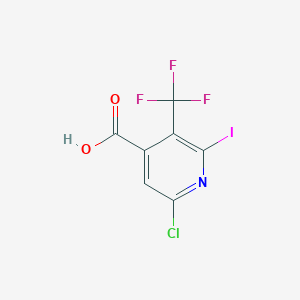
![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)

